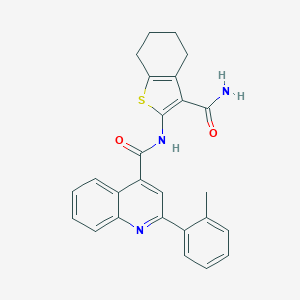
1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-1-yl(3-fluorophenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-1-yl(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and substituted derivatives with various functional groups.
Scientific Research Applications
1H-Benzimidazol-1-yl(3-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular responses.
Comparison with Similar Compounds
- 1H-Benzimidazol-2-yl(phenyl)methanone
- 2-Amino-1H-benzimidazol-5-yl(4-fluorophenyl)methanone
- 1H-Benzimidazol-1-yl(4-chlorophenyl)methanone
Uniqueness: 1H-Benzimidazol-1-yl(3-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9FN2O |
|---|---|
Molecular Weight |
240.23g/mol |
IUPAC Name |
benzimidazol-1-yl-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
InChI Key |
FNULWJWOAZPVJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447826.png)

![ethyl 2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate](/img/structure/B447830.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447831.png)


![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447836.png)

![Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447839.png)
![ethyl 5-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B447844.png)
![(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE](/img/structure/B447845.png)
![3-[(3-Bromoanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B447846.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B447847.png)
![Ethyl 5-(aminocarbonyl)-2-{[3-(3-chlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B447848.png)
